molecular formula C12H8FNO6S B12530274 Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester CAS No. 820220-78-8

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester

Cat. No.: B12530274
CAS No.: 820220-78-8
M. Wt: 313.26 g/mol
InChI Key: AIWUAPPMJALVSW-UHFFFAOYSA-N
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Description

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is an organic compound with a complex structure that includes both aromatic and ester functional groups

Properties

CAS No.

820220-78-8

Molecular Formula

C12H8FNO6S

Molecular Weight

313.26 g/mol

IUPAC Name

(3-fluoro-4-nitrophenyl) phenyl sulfate

InChI

InChI=1S/C12H8FNO6S/c13-11-8-10(6-7-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H

InChI Key

AIWUAPPMJALVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester typically involves the esterification of 3-fluoro-4-nitrophenol with phenyl sulfuric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid and phenol derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.

    Reduction Reactions: Reducing agents like hydrogen gas with a metal catalyst or sodium borohydride are often used.

    Hydrolysis: Acidic or basic conditions with water are used to break the ester bond.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

One of the most significant applications of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is in the development of pharmaceutical compounds. The following subsections detail its role in synthesizing biologically active molecules.

Synthesis of Antitubercular Agents

Recent studies have highlighted the synthesis of derivatives based on the 3-fluoro-4-nitrophenol framework, which exhibit antitubercular activity. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most effective derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against both wild-type and rifampin-resistant strains .

Compound NameMIC (µg/mL)Activity Type
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide4Antitubercular
Other derivatives16-64Moderate activity

Development of Antiseptic Agents

The synthesis of 3-fluoro-4-nitrophenol has also been explored for its antiseptic properties. Research indicates that derivatives from this compound can act as effective germicides and sterilants, making them valuable in medical settings .

Material Science Applications

In material science, this compound serves as an intermediate in the synthesis of functionalized polymers and materials.

Synthesis of Functionalized Sulfonamides

Sulfonamide derivatives synthesized from this compound have shown promise in various biological applications. A study demonstrated that sulfonamide structures derived from fluoro-nitrophenol can inhibit enzymes like dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), highlighting their potential as therapeutic agents against diseases such as HIV .

Compound TypeTarget EnzymeInhibition Concentration (µM)
Heterocyclic sulfonamidesDDAH~75
Heterocyclic sulfonamidesADI~100

Synthetic Methodologies

The synthesis of this compound typically involves reaction pathways that utilize sulfuric acid to facilitate the formation of nitrophenol derivatives from fluorinated phenols. The methods employed are crucial for optimizing yield and purity.

Reaction Conditions

A typical synthetic route includes:

  • Reacting fluorophenol with sodium nitrate and sulfuric acid under controlled temperature conditions.
  • Purification steps involving mixed solvents to isolate the desired product with minimal by-products .

Case Studies

Several case studies illustrate the practical applications of this compound.

Case Study 1: Antimicrobial Development

Research focused on developing antimicrobial agents from fluoro-nitrophenol derivatives showed that modifications at the phenolic position significantly enhanced antibacterial activity against various pathogens.

Case Study 2: Polymer Functionalization

In material science, polymers functionalized with sulfonamide groups derived from this compound exhibited improved properties for use in drug delivery systems.

Mechanism of Action

The mechanism of action of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing active phenolic compounds that can interact with biological targets. The nitro group can be reduced to an amine, which may further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Sulfuric acid, 4-nitrophenyl phenyl ester
  • Sulfuric acid, 3-chloro-4-nitrophenyl phenyl ester
  • Sulfuric acid, 3-fluoro-4-methylphenyl phenyl ester

Uniqueness

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is unique due to the presence of both a fluoro and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester, also known by its CAS number 820220-78-8, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H10FNO4S
  • Molecular Weight : 295.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group and the fluorine atom in the structure are crucial for its reactivity and interaction with biomolecules. These functionalities can influence enzyme activity and cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus24 mm
Escherichia coli22 mm
Klebsiella pneumoniae20 mm
Pseudomonas aeruginosa18 mm

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Effect
HCT-11615.5Induces apoptosis
MCF-712.3Cell cycle arrest
A54918.9Inhibits migration

These findings indicate that this compound could be a promising lead in cancer therapy .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the aromatic rings significantly affect the biological activity of this compound. For instance, substituting different groups at the para position of the nitrophenyl moiety can enhance or diminish its potency against specific targets .

Case Studies

  • Antimalarial Activity : A study focused on derivatives related to this compound demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds with similar structures showed IC50 values in the nanomolar range .
  • Antioxidant Properties : Research indicated that certain derivatives possess antioxidant capabilities, potentially offering protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester, and how is purity validated?

  • Methodological Answer : The synthesis typically involves sequential nitration and sulfonation reactions. For example, nitration of fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields 3-fluoro-4-nitrophenol, followed by esterification with phenyl sulfuric acid chloride. Purity is validated via HPLC (≥98% purity threshold) and nuclear magnetic resonance (¹H/¹⁹F NMR) to confirm substituent positions and ester bond formation. Differential scanning calorimetry (DSC) can verify melting points (e.g., 93–95°C for intermediates) .

Q. How should researchers handle stability challenges during storage or reaction conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store the compound in anhydrous, dark conditions at –20°C to prevent hydrolysis of the sulfate ester bond. Accelerated stability studies (e.g., 40°C/75% relative humidity for 14 days) with periodic HPLC monitoring can identify degradation products like 3-fluoro-4-nitrophenol. Buffered solutions (pH 6–7) minimize acid-catalyzed decomposition .

Q. What analytical techniques are critical for structural elucidation and quantification?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 297.02). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (S=O stretch at ~1200 cm⁻¹, NO₂ symmetric/asymmetric stretches). Quantitative analysis uses reverse-phase HPLC with UV detection (λ = 254 nm) calibrated against certified reference standards .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The fluorine atom at the meta position enhances electrophilicity of the adjacent nitro group, facilitating nucleophilic aromatic substitution (SNAr). Kinetic studies (e.g., using NaSH as a nucleophile in DMSO at 60°C) can quantify rate constants (k) via UV-Vis monitoring. Comparative studies with non-fluorinated analogs (e.g., 4-nitrophenyl phenyl sulfate) reveal rate enhancements of 2–3× due to fluorine’s inductive effect .

Q. What computational models predict the compound’s behavior in catalytic or environmental systems?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular dynamics simulations (e.g., in water) predict hydrolysis pathways and activation energies, validated experimentally via Arrhenius plots of degradation rates .

Q. How can researchers resolve contradictions in reported degradation pathways under oxidative vs. reductive conditions?

  • Methodological Answer : Contradictions arise from competing mechanisms: oxidative degradation (e.g., via hydroxyl radicals) cleaves the aromatic ring, while reductive pathways (e.g., NaBH₄) target the nitro group. Use isotopic labeling (¹⁵NO₂) and LC-MS/MS to track fragment ions. Controlled experiments under inert (N₂) vs. aerobic conditions clarify dominant pathways .

Q. What advanced separation techniques optimize purification from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with a C18 column (acetonitrile/water gradient) isolates the ester from nitro-phenolic byproducts. Membrane-based nanofiltration (MWCO = 300 Da) under pressure-driven flow achieves >90% recovery. Validate purity via tandem MS/MS and ¹³C NMR .

Methodological Frameworks for Experimental Design

  • Theoretical Linkage : Anchor studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or environmental fate models (e.g., QSAR for biodegradability) .
  • Data Contradiction Analysis : Use multi-variable DOE (design of experiments) to isolate factors (e.g., solvent polarity, temperature) causing divergent results. Statistical tools like ANOVA identify significant variables (p < 0.05) .

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